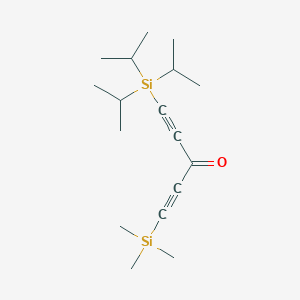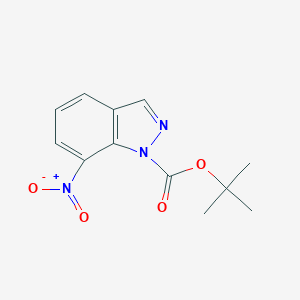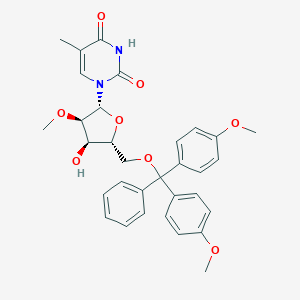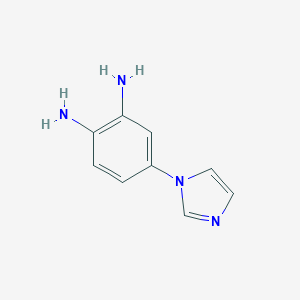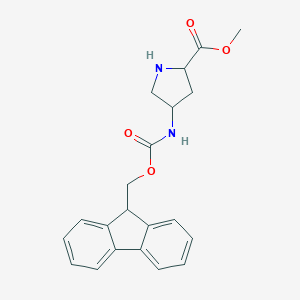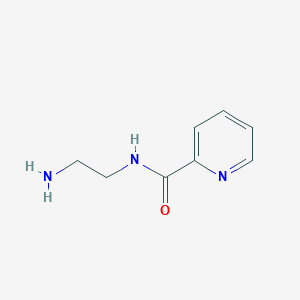
N-(2-aminoethyl)pyridine-2-carboxamide
Übersicht
Beschreibung
“N-(2-aminoethyl)pyridine-2-carboxamide” is a chemical compound with the molecular formula C8H11N3O . It is functionally related to pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of “N-(2-aminoethyl)pyridine-2-carboxamide” has been characterized . The molecular formula is C8H11N3O, with an average mass of 165.192 Da .Chemical Reactions Analysis
The chemical reactions of “N-(2-aminoethyl)pyridine-2-carboxamide” have been studied . The nitrogen atom of the pyridine ring, C=N, N-H, and NH2 were found to be involved in the hydrogen bonding with Lys709, Tyr32, Ala80, and Glu742 residue of the active site, respectively .Physical And Chemical Properties Analysis
“N-(2-aminoethyl)pyridine-2-carboxamide” is a white to off-white solid . Its physical and chemical properties have been characterized .Wissenschaftliche Forschungsanwendungen
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Method : N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .
- Results : The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines, which are similar to pyridines, have been found to have anti-inflammatory effects .
- Method : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : The results revealed that all of the 5-substituted 4,6-dichloro-2-[(N, N-dimethylamino)methyleneamino]pyrimidine derivatives potently suppressed NO generation .
-
Targeted Delivery of Nitric Oxide
- Field : Medicinal Chemistry
- Application : Compounds similar to “N-(2-aminoethyl)pyridine-2-carboxamide” have been synthesized for potential use in targeted delivery of nitric oxide (NO) to biological sites such as tumors .
- Method : These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II). An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
- Results : The resultant complexes are potentially useful agents for targeted delivery of NO to in vivo biological sites such as tumors, where the NO is released upon irradiation with long-wavelength light .
-
Enzyme Inhibition
- Field : Biochemistry
- Application : Indole derivatives, which are structurally similar to pyridines, have been found to have unique inhibitory properties when a carboxamide moiety is present at positions 2 and 3 .
- Method : The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
- Results : The inhibitory effects of these compounds have led to their use in the study of various enzymes and proteins .
-
Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines
- Field : Organic Chemistry
- Application : Two N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides and two N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quino-line-2-carboxamides have been synthesized .
- Method : These structures contain five nitrogen atoms that can form coordinate bonds with metal ions such as Mn(II) and Fe(II). An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
- Results : The resultant complexes are potentially useful agents for targeted delivery of NO to in vivo biological sites such as tumors, where the NO is released upon irradiation with long-wavelength light .
-
Chemodivergent Synthesis
- Field : Organic Chemistry
- Application : N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .
- Method : The synthesis was carried out under different reaction conditions .
- Results : The synthesis resulted in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Safety And Hazards
Zukünftige Richtungen
The future directions of “N-(2-aminoethyl)pyridine-2-carboxamide” research could involve further exploration of its potential as a scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors . Additionally, the exploration of N-(2-aminoethyl)piperidine-4-carboxamide as a potential scaffold for the development of VEGFR-2, ERK-2, and Abl-1 multikinase inhibitors has been suggested .
Eigenschaften
IUPAC Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-4-6-11-8(12)7-3-1-2-5-10-7/h1-3,5H,4,6,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHSSNJTVYAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389991 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)pyridine-2-carboxamide | |
CAS RN |
103878-43-9 | |
| Record name | N-(2-aminoethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B171544.png)
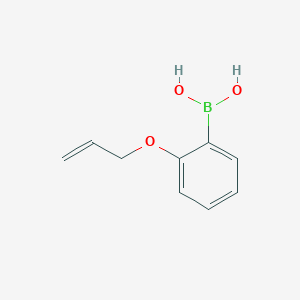
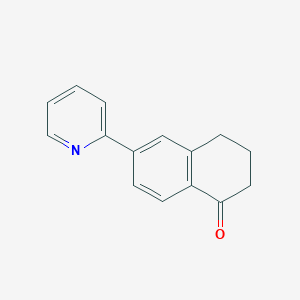

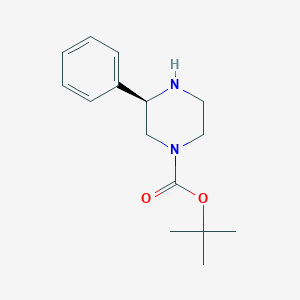
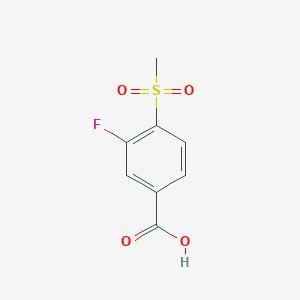
![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
